2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring and an amino group attached to a phenolic structure. The molecular formula for this compound is , indicating the presence of hydrochloric acid in its salt form. This compound is typically encountered as a white to off-white solid and is soluble in water, making it suitable for various applications in medicinal chemistry and biological studies .
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride exhibits notable biological activities. Research indicates that compounds with similar structures often show:
The synthesis of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride can be accomplished through several methods:
This compound finds applications in various fields:
Interaction studies involving 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride focus on its binding affinities with various biological targets:
Several compounds share structural similarities with 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Aminophenol | Amino group on phenolic ring | Used primarily in dye synthesis |
| 4-Aminopyridine | Amino group on pyridine ring | Exhibits different biological activities |
| 3-Pyridinemethanol | Hydroxymethyl group on pyridine | Known for its use in organic synthesis |
| 2-(Aminomethyl)phenol | Similar amine and phenolic structure | Less soluble than 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride |
This table highlights the uniqueness of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride, particularly its dual functionality as both a phenolic and an amine compound, which may contribute to its diverse biological activities .
The compound’s chemical identity is defined by its distinct molecular architecture and systematic nomenclature.
The molecule consists of two aromatic systems:
Table 1: Key Chemical Identifiers
The twist angle between the phenolic and pyridyl rings measures 50.33° in crystalline form, facilitating intramolecular hydrogen bonding between the phenolic oxygen and pyridyl nitrogen.
The single-crystal X-ray diffraction analysis of 2-{[(Pyridin-2-yl)amino]methyl}phenol provides fundamental crystallographic parameters essential for understanding its solid-state structure [1]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, belonging to the primitive lattice type. The unit cell parameters determined at 295 K using Mo Kα radiation (λ = 0.71073 Å) are: a = 6.3331(4) Å, b = 10.6761(9) Å, and c = 15.3714(10) Å [1].
The unit cell volume is 1039.30(13) ų, containing four formula units (Z = 4), which corresponds to a calculated density of 1.280 Mg m⁻³ [1]. The absorption coefficient is relatively low at 0.08 mm⁻¹, indicating minimal X-ray absorption by the organic structure. The refinement statistics demonstrate high-quality data collection, with an R-factor of 0.043 for reflections with I > 2σ(I) and a goodness of fit of 1.04 [1].
Data collection yielded 10,221 measured reflections, from which 1,391 independent reflections were obtained with an internal R-factor (Rint) of 0.047 [1]. Among these, 887 reflections showed intensities greater than 2σ(I), providing a robust structural foundation. The structure was solved using direct methods and refined using full-matrix least-squares techniques [1].
The crystal structure reveals a sophisticated hydrogen bonding network that significantly influences the supramolecular architecture and packing arrangement [1]. Two distinct hydrogen bonding interactions govern the structural organization: intramolecular and intermolecular hydrogen bonds.
The intramolecular hydrogen bond is formed between the phenolic hydroxyl group (O1) and the pyridine nitrogen atom (N1), creating an eight-membered ring motif [1]. The geometric parameters for this interaction are: O1—H1⋯N1 with D—H = 0.85(1) Å, H⋯A = 1.83(2) Å, D⋯A = 2.658(3) Å, and an angle of 166(5)° [1]. This intramolecular interaction stabilizes the molecular conformation and contributes to the overall structural rigidity.
The intermolecular hydrogen bonding network involves the amino nitrogen atom (N2) as a donor to the phenolic oxygen atom (O1) of an adjacent molecule [1]. The parameters for this interaction are: N2—H2⋯O1ⁱ with D—H = 0.88(1) Å, H⋯A = 2.06(1) Å, D⋯A = 2.928(3) Å, and an angle of 172(3)° [1]. This hydrogen bond leads to the formation of a helical chain structure that propagates along the crystallographic a-axis [1].
The combination of these hydrogen bonding interactions creates a three-dimensional network that contributes to the crystal stability and influences the physical properties of the compound. The aromatic rings within the molecule exhibit a significant twist angle of 50.33(15)° along the –CH₂–NH– single bond, which affects the overall molecular geometry and packing efficiency [1].
The proton nuclear magnetic resonance (¹H NMR) spectroscopic analysis of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride reveals characteristic signal patterns that confirm the molecular structure and provide insights into the chemical environment of different proton populations [2] [3]. The phenolic hydroxyl proton typically appears as a broad singlet in the downfield region between 9.5 and 11.5 ppm, reflecting the deshielding effect of the oxygen atom and potential hydrogen bonding interactions [4] [5].
The amino proton exhibits a characteristic chemical shift range of 5.5-6.5 ppm, appearing as a multiplet due to coupling with adjacent protons [2] [4]. The methylene bridge protons (–CH₂–) connecting the phenolic and pyridine moieties resonate between 4.2 and 4.8 ppm, typically as a singlet or slightly split multiplet depending on the magnetic environment [3] [5].
The pyridine ring protons display distinct chemical shifts characteristic of their positions: H-2 appears at 8.4-8.6 ppm as the most downfield signal due to the proximity to the electronegative nitrogen atom [5] [6]. The H-3 and H-5 protons resonate at 7.1-7.3 ppm, while H-4 appears slightly more downfield at 7.6-7.8 ppm. The H-6 proton exhibits the most upfield shift among pyridine protons at 6.8-7.0 ppm [5] [6].
The phenyl ring protons show characteristic aromatic chemical shifts: H-3 appears at 6.7-6.9 ppm, H-4 at 7.1-7.3 ppm, H-5 at 6.8-7.0 ppm, and H-6 at 6.9-7.1 ppm [5] [6]. The chemical shift variations reflect the electronic effects of the hydroxyl and aminomethyl substituents on the aromatic system.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information [3] [5]. The methylene carbon typically resonates between 45-50 ppm, consistent with an amino-substituted methylene carbon [5]. The pyridine carbon atoms exhibit chemical shifts characteristic of their positions: C-2 appears at 149-155 ppm, C-3 and C-5 at 122-126 ppm, C-4 at 136-140 ppm, and C-6 at 120-124 ppm [5] [6].
The phenyl carbon atoms show typical aromatic chemical shifts: C-3 at 115-119 ppm, C-4 at 130-134 ppm, C-5 at 119-123 ppm, and C-6 at 128-132 ppm [5] [6]. The quaternary carbon bearing the hydroxyl group typically appears around 155-160 ppm, significantly downfield due to the electron-withdrawing effect of the oxygen atom [5].
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride [7] [8]. The stretching vibrations of the phenolic O-H group appear as a strong, broad absorption band in the 3200-3600 cm⁻¹ region, with the breadth reflecting hydrogen bonding interactions and the strength indicating the prominent nature of this functional group [7] [8].
The amino N-H stretching vibrations manifest as medium-intensity, sharp bands in the 3300-3500 cm⁻¹ region [7] [8]. The sharpness of these bands contrasts with the broad O-H stretching, indicating less extensive hydrogen bonding involvement of the amino group. The aromatic C-H stretching vibrations appear as medium-intensity bands in the 3000-3100 cm⁻¹ region, while the methylene C-H stretching vibrations occur at slightly lower frequencies in the 2800-3000 cm⁻¹ range [7] [8].
The aromatic C=C stretching vibrations produce strong absorption bands in the 1580-1650 cm⁻¹ region, characteristic of conjugated aromatic systems [7] [8]. The pyridine C=N stretching vibrations appear as strong bands in the 1560-1590 cm⁻¹ region, reflecting the heterocyclic nature of the pyridine ring [7] [8].
The phenolic C-O stretching vibrations manifest as strong absorption bands in the 1200-1300 cm⁻¹ region, while the amino C-N stretching vibrations appear as medium-intensity bands in the 1250-1350 cm⁻¹ range [7] [8]. The N-H bending vibrations occur in the 1580-1650 cm⁻¹ region, often overlapping with aromatic C=C stretching modes [7] [8].
The aromatic C-H bending vibrations produce medium-intensity bands in the 1450-1550 cm⁻¹ region, while the methylene C-H bending vibrations appear at 1350-1450 cm⁻¹ [7] [8]. The pyridine ring breathing vibrations occur as medium-intensity bands in the 990-1040 cm⁻¹ region, characteristic of the pyridine heterocycle [7] [8].
The phenyl ring deformation vibrations appear as medium-intensity bands in the 800-900 cm⁻¹ region, while the out-of-plane bending vibrations of aromatic C-H groups produce strong absorption bands in the 750-850 cm⁻¹ range [7] [8]. These fingerprint region vibrations provide valuable information for structural confirmation and purity assessment [7] [8].
Mass spectrometry provides crucial information about the molecular composition and fragmentation behavior of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride [9] [10]. Under positive ion electrospray ionization conditions, the compound exhibits a protonated molecular ion peak at m/z 236 [M+H]⁺, confirming the molecular weight of the hydrochloride salt [9] [10].
The primary fragmentation pathway involves the loss of hydrogen chloride (HCl) from the protonated molecular ion, yielding a base peak at m/z 200 [M-HCl]⁺ with high relative intensity [9] [10]. This fragmentation reflects the ionic nature of the hydrochloride salt and the relative ease of HCl elimination under mass spectrometric conditions [9] [10].
Subsequent fragmentation of the m/z 200 ion proceeds through multiple pathways [9] [10]. The loss of a hydrogen atom yields m/z 199 [M-HCl-H]⁺, while the loss of the aminomethyl group (CH₂NH) produces m/z 185 [M-HCl-CH₂NH]⁺ with moderate relative intensity [9] [10]. The elimination of a formyl group (CHO) results in m/z 171 [M-HCl-CHO]⁺, and the loss of the complete pyridylaminomethyl substituent yields m/z 157 [M-HCl-CH₂NHPy]⁺ [9] [10].
The fragmentation pattern also includes characteristic ions derived from the individual aromatic components [9] [10]. The phenolic portion contributes ions at m/z 107 [phenol-CH₂NH]⁺ and m/z 94 [phenol]⁺, while the pyridine moiety produces ions at m/z 93 [pyridine-CH₂NH]⁺ and m/z 79 [pyridine]⁺ [9] [10].
Additional fragmentation of the pyridine ring system yields ions at m/z 65 [pyridine-CH₂]⁺ and m/z 51 [pyridine-C₂H₄]⁺ [9] [10]. The phenyl ring contributes ions at m/z 78 [phenyl]⁺ and m/z 77 [phenyl-H]⁺, representing tropylium ion formation through hydrogen rearrangement [9] [10].